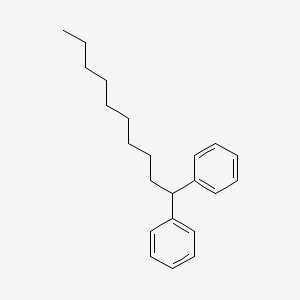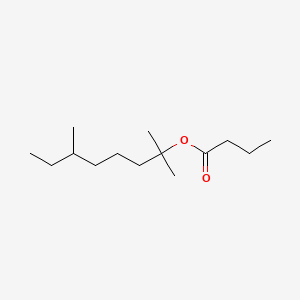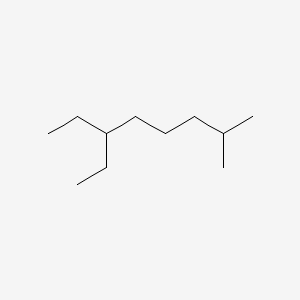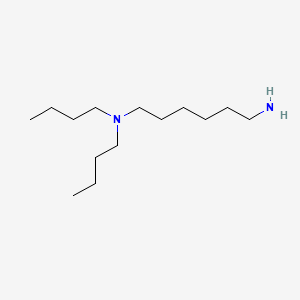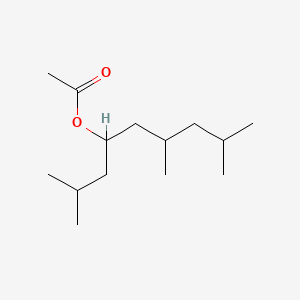
1-Isobutyl-3,5-dimethylhexyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-3,5-dimethylhexyl acetate is an organic compound with the molecular formula C14H28O2 and a molecular weight of 228.37 g/mol . It is an ester derived from the reaction of acetic acid with 1-isobutyl-3,5-dimethylhexanol. This compound is known for its applications in various industries, including the fragrance and flavor industry, due to its pleasant odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyl-3,5-dimethylhexyl acetate can be synthesized through esterification reactions. One common method involves the reaction of 1-isobutyl-3,5-dimethylhexanol with acetic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs heterogeneous catalysts like ion exchange resins (e.g., Dowex 50W, Amberlite IR-120, and Amberlite IR-122) . These catalysts offer advantages such as ease of separation from the reaction mixture and reduced side reactions, leading to higher purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-3,5-dimethylhexyl acetate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding alcohol and acetic acid in the presence of water and an acid or base catalyst . Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Major Products:
Hydrolysis: 1-isobutyl-3,5-dimethylhexanol and acetic acid.
Transesterification: New esters and alcohols depending on the reacting alcohol.
Scientific Research Applications
1-Isobutyl-3,5-dimethylhexyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems, although specific studies are limited.
Mechanism of Action
The primary mechanism of action for 1-isobutyl-3,5-dimethylhexyl acetate involves its hydrolysis to 1-isobutyl-3,5-dimethylhexanol and acetic acid . This reaction is catalyzed by esterases in biological systems. The resulting alcohol and acid can then participate in various metabolic pathways.
Comparison with Similar Compounds
1-Isobutyl-3,5-dimethylhexanol: The alcohol precursor used in the synthesis of 1-isobutyl-3,5-dimethylhexyl acetate.
Isobutyl acetate: Another ester with similar applications in the fragrance and flavor industry.
3,5-Dimethyl-1-hexanol: A structurally similar alcohol that can form esters with acetic acid.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct olfactory properties. Its branched structure also influences its reactivity and the types of reactions it can undergo compared to linear esters.
Properties
CAS No. |
71648-37-8 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
2,6,8-trimethylnonan-4-yl acetate |
InChI |
InChI=1S/C14H28O2/c1-10(2)7-12(5)9-14(8-11(3)4)16-13(6)15/h10-12,14H,7-9H2,1-6H3 |
InChI Key |
HPFLRIHGHUFYEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)CC(CC(C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



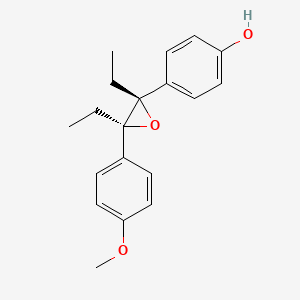


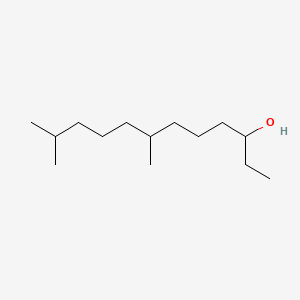

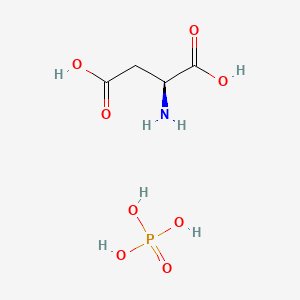
![N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide](/img/structure/B12658664.png)
